molecular formula C27H35N5O4 B6514408 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892288-37-8

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514408
CAS No.: 892288-37-8
M. Wt: 493.6 g/mol
InChI Key: NKJUHSQWXITWMK-UHFFFAOYSA-N
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Description

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H35N5O4 and its molecular weight is 493.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.26890461 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an important enzyme responsible for the synaptic degradation of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its levels and enhancing cholinergic neurotransmission . The compound’s piperazine moiety, specifically the 4-methoxyphenyl group, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, which can affect various biochemical pathways. For instance, it can enhance cholinergic neurotransmission, which is often impaired in neurodegenerative disorders like Alzheimer’s disease . Additionally, the compound’s interaction with monoamine neurotransmitters could influence pathways related to mood and cognition .

Pharmacokinetics

For instance, compound D2, a synthetic piperazine derivative, was found to have potential as an AChE inhibitor with adequate pharmacokinetic properties .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, particularly in the context of neurodegenerative disorders . Furthermore, the compound’s interaction with monoamine neurotransmitters could potentially influence mood and cognition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, storage conditions such as temperature and exposure to light can affect the compound’s stability . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s age, health status, and the presence of other medications.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O4/c1-3-4-5-13-32-26(34)23-11-6-20(19-24(23)29-27(32)35)25(33)28-12-14-30-15-17-31(18-16-30)21-7-9-22(36-2)10-8-21/h6-11,19H,3-5,12-18H2,1-2H3,(H,28,33)(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJUHSQWXITWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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